4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride properties
4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride properties
An In-depth Technical Guide to 4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride
Abstract
This technical guide provides a comprehensive overview of 4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. The 3,6-dihydro-2H-1,2-oxazine core is a versatile synthetic building block, offering multiple avenues for functionalization and elaboration into more complex, biologically active molecules.[1] This document details the compound's physicochemical properties, outlines robust methodologies for its synthesis and characterization, explores its chemical reactivity and downstream utility, and discusses its potential applications in drug discovery. Furthermore, it provides essential guidelines for its safe handling, storage, and disposal, making this a critical resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel heterocyclic scaffolds.
Introduction: The Strategic Value of the 1,2-Oxazine Scaffold
Heterocyclic chemistry forms the bedrock of modern medicinal chemistry, with nitrogen- and oxygen-containing ring systems featuring prominently in a vast array of therapeutic agents. Among these, the 1,2-oxazine moiety and its derivatives have emerged as "privileged structures"—scaffolds that are capable of binding to multiple biological targets. Oxazine derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3][4]
The partially unsaturated 3,6-dihydro-2H-1,2-oxazine ring system is particularly valuable. It serves as a conformationally constrained 1,4-amino alcohol equivalent, accessible upon the reductive cleavage of the labile N-O bond.[1] The embedded C=C double bond provides an additional handle for stereoselective functionalization. 4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride is a stable, crystalline salt form of this scaffold, making it an ideal starting material for multi-step synthetic campaigns aimed at generating novel molecular entities for drug discovery programs. This guide offers an in-depth exploration of its properties and utility.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is a prerequisite for its effective use in research and development.
Chemical Structure and Identifiers
The compound is the hydrochloride salt of the 4,5-dimethyl substituted 3,6-dihydro-2H-1,2-oxazine ring.
| Identifier | Value | Source |
| IUPAC Name | 4,5-dimethyl-3,6-dihydro-2H-oxazine;hydrochloride | PubChem[5] |
| CAS Number | 73057-15-5 | PubChem[5] |
| Molecular Formula | C₆H₁₂ClNO | PubChem[5] |
| Canonical SMILES | CC1=C(CONC1)C.Cl | PubChem[5] |
| InChIKey | CGDUYOLGPSYAJP-UHFFFAOYSA-N | PubChem[5] |
Physicochemical Data
The following table summarizes key computed physicochemical properties. These values are crucial for anticipating solubility, membrane permeability, and other drug-like characteristics.
| Property | Value | Source |
| Molecular Weight | 149.62 g/mol | PubChem[5] |
| Monoisotopic Mass | 149.0607417 Da | PubChem[5] |
| Topological Polar Surface Area | 21.3 Ų | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[5] |
| Rotatable Bond Count | 0 | PubChem[5] |
| Physical State | Solid, Hygroscopic | Thermo Fisher Scientific[6] |
Synthesis and Mechanistic Considerations
The synthesis of the 3,6-dihydro-2H-1,2-oxazine core is well-established, with the hetero-Diels-Alder reaction being a primary and highly efficient method.[1][7][8]
Overview of Synthetic Strategies
The most common and versatile approach to the 3,6-dihydro-2H-1,2-oxazine ring system is the [4+2] cycloaddition (hetero-Diels-Alder reaction) between a conjugated diene and a nitroso compound.[1][9] This method offers excellent control over regioselectivity and can be rendered enantioselective through the use of chiral catalysts.[1] For the title compound, the key precursors are 2,3-dimethyl-1,3-butadiene (the diene) and a suitable nitrosyl dienophile, such as nitrosobenzene or, more directly, nitrosyl chloride followed by reduction and salt formation.
Alternative strategies include:
-
Ring-Closing Metathesis (RCM): Provides access to enantiopure 1,2-oxazines from chiral precursors.[1]
-
[3+3] Annulation: Involves the reaction of aldonitrones with electrophilic vinylcarbenes.[1]
-
Nitrones and Sulfur Ylides: A unique approach involves the nucleophilic addition of dimethylsulfoxonium methylide to α,β-unsaturated nitrones, which proceeds through an aziridine N-oxide intermediate and subsequent Meisenheimer rearrangement.[9][10]
Caption: Key synthetic routes to the 1,2-oxazine scaffold.
Exemplary Synthesis Protocol: Hetero-Diels-Alder Approach
This protocol describes a representative synthesis of the free base, which is then converted to the hydrochloride salt.
Step 1: In-situ Generation of the Nitrosyl Dienophile
-
To a stirred solution of hydroxylamine hydrochloride (1.1 eq) in a biphasic mixture of dichloromethane (DCM) and water at 0 °C, add 2,3-dimethyl-1,3-butadiene (1.0 eq).
-
Slowly add a solution of sodium hypochlorite (NaOCl, 1.2 eq) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Causality: The in-situ oxidation of hydroxylamine generates the highly reactive nitrosyl species (HNO). This is immediately trapped by the diene in the cycloaddition reaction, minimizing decomposition of the unstable dienophile.
-
Step 2: [4+2] Cycloaddition
-
Allow the reaction mixture to warm to room temperature and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the diene is consumed.
-
Causality: The cycloaddition is typically thermally allowed and proceeds at a reasonable rate at room temperature. Vigorous stirring is essential to ensure efficient mass transfer between the aqueous and organic phases.
-
Step 3: Work-up and Isolation of the Free Base
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude 4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine free base.
-
Trustworthiness: This standard aqueous work-up effectively removes inorganic salts and residual aqueous reagents. Drying over sodium sulfate is critical to remove dissolved water, which could interfere with subsequent steps or product stability.
-
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the crude free base in anhydrous diethyl ether or isopropanol.
-
Slowly add a solution of HCl in diethyl ether (e.g., 2 M) or gaseous HCl until precipitation is complete.
-
Collect the resulting white precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
Causality: The basic nitrogen atom of the oxazine is readily protonated by HCl. The resulting hydrochloride salt is typically much less soluble in non-polar organic solvents than the free base, causing it to precipitate from the solution, which serves as an effective purification step.
-
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is paramount. The following protocols outline the standard analytical techniques for characterizing the final product.
Caption: Standard workflow for purification and characterization.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher field spectrometer.
-
Expected ¹H NMR Signals (in D₂O):
-
Singlet (~1.7-1.9 ppm, 6H) corresponding to the two equivalent methyl groups (C4-CH₃, C5-CH₃).
-
Singlet or narrow multiplet (~3.8-4.0 ppm, 2H) for the C6-H₂ protons adjacent to the oxygen.
-
Singlet or narrow multiplet (~3.3-3.5 ppm, 2H) for the C3-H₂ protons adjacent to the nitrogen.
-
A broad signal for the N-H proton (may exchange with D₂O).
-
-
Expected ¹³C NMR Signals (in D₂O):
-
Signal for the methyl carbons (~15-20 ppm).
-
Signal for the C3 methylene carbon (~45-50 ppm).
-
Signal for the C6 methylene carbon (~70-75 ppm).
-
Signals for the C4 and C5 olefinic carbons (~120-130 ppm).
-
Insight: The chemical shifts provide direct evidence of the connectivity and chemical environment of each atom in the molecule, confirming the ring structure and substitution pattern.
-
Protocol: Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) in positive ion mode is preferred.
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) in methanol or acetonitrile/water.
-
Analysis: Infuse the sample directly or via LC-MS.
-
Expected Result: The primary ion observed will be the molecular ion of the free base [M+H]⁺, corresponding to an m/z of approximately 114.09.
-
Insight: High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing definitive proof of the molecular formula (C₆H₁₁NO for the free base).
-
Protocol: Infrared (IR) Spectroscopy
-
Sample Preparation: Analyze as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Expected Absorptions:
-
Broad absorption (2400-2800 cm⁻¹) characteristic of the N-H⁺ stretch of the amine hydrochloride.
-
C-H stretching (2850-3000 cm⁻¹).
-
C=C stretching (~1650-1670 cm⁻¹).
-
C-O stretching (~1050-1100 cm⁻¹).
-
Reactivity and Downstream Synthetic Utility
The synthetic power of 4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride lies in the orthogonal reactivity of its functional groups, primarily the N-O bond and the C=C double bond.
Caption: Reactivity map for downstream functionalization.
Workflow: Reductive N-O Bond Cleavage
The N-O bond is the most characteristic reactive site, serving as a masked 1,4-amino alcohol.
-
Neutralization: First, neutralize the hydrochloride salt with a mild base (e.g., NaHCO₃) to generate the free base in situ.
-
Reduction: Treat the free base with a suitable reducing agent. Common choices include:
-
Zn/Acetic Acid: A classic and cost-effective method.
-
Samarium(II) Iodide (SmI₂): A mild and highly effective single-electron transfer agent.
-
Catalytic Hydrogenation (e.g., H₂/Raney Ni): Can simultaneously reduce the C=C bond if not carefully controlled.
-
-
Work-up: Perform an appropriate aqueous work-up to isolate the resulting (Z)-4-amino-2,3-dimethylbut-2-en-1-ol.
-
Implication for Drug Discovery: This transformation unmasks a key pharmacophore. The resulting amino alcohol can be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems, rapidly increasing molecular diversity from a single starting material.
-
Workflow: C=C Bond Functionalization
The alkene can be modified prior to or after N-O bond cleavage.
-
Dihydroxylation: Treat the oxazine free base with osmium tetroxide (OsO₄, catalytic) and a co-oxidant like N-methylmorpholine N-oxide (NMO). This will stereoselectively install two hydroxyl groups across the double bond.
-
Epoxidation: Reaction with a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) will form the corresponding epoxide.
-
Subsequent Reactions: The resulting diol or epoxide can then undergo N-O bond cleavage as described above, leading to highly functionalized, saturated amino polyols.
-
Implication for Drug Discovery: These reactions allow for the introduction of multiple stereocenters and polar functional groups, which are critical for modulating solubility, improving target binding through hydrogen bonding, and exploring structure-activity relationships (SAR).
-
Applications in Drug Discovery and Development
While specific applications of 4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride itself are not widely reported, its value is realized through its role as a versatile intermediate.
-
Scaffold for Library Synthesis: Its straightforward synthesis and orthogonal reactive handles make it an ideal starting point for creating diverse libraries of compounds for high-throughput screening.
-
Access to Novel Pharmacophores: The ability to generate unsaturated and saturated 1,4-amino alcohols provides access to structures that are challenging to synthesize by other means. These are key components in many natural products and pharmaceuticals.
-
Potential Therapeutic Areas: Based on the known activities of other oxazine derivatives, compounds derived from this scaffold could be explored for:
Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when handling any chemical reagent.
Hazard Identification
This compound presents several hazards that require careful management.[6]
| Hazard Class | GHS Statement | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Sigma-Aldrich |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | Thermo Fisher Scientific[6] |
| Serious Eye Damage | H318: Causes serious eye damage | Thermo Fisher Scientific[6] |
| Skin Sensitization | May cause an allergic skin reaction | Thermo Fisher Scientific[6] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child | Thermo Fisher Scientific[6] |
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[6][12] Ensure eyewash stations and safety showers are readily accessible.[13]
-
Personal Protective Equipment:
-
General Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.
Storage and Stability
-
Storage Conditions: Keep container tightly closed in a dry, cool, and well-ventilated place.[6][13]
-
Incompatibilities: Keep away from heat, sparks, open flames, and strong oxidizing agents.[6][12]
-
Stability: The material is hygroscopic (absorbs moisture from the air) and may be sensitive to light.[6][14] Store accordingly in a desiccator or under an inert atmosphere if necessary.
Conclusion
4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride is more than a simple chemical; it is a strategic tool for chemical innovation. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, its predictable and versatile reactivity make it a valuable building block for drug discovery and development. By leveraging the latent functionality within its N-O and C=C bonds, researchers can efficiently generate libraries of complex and diverse small molecules, accelerating the discovery of next-generation therapeutics. Proper understanding and application of the principles and protocols outlined in this guide will enable scientists to safely and effectively unlock the full synthetic potential of this powerful heterocyclic intermediate.
References
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PubChem. (n.d.). 4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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Jasiński, M., & Utecht, G. (2016). 3,6-Dihydro-2H-1,2-oxazines (microreview). Chemistry of Heterocyclic Compounds, 52(3), 143-145. Retrieved from [Link]
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Chemical Synthesis Database. (2025, May 20). 4,5-dimethyl-2-pyridin-2-yl-3,6-dihydrooxazine. Retrieved from [Link]
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Nakamura, S., et al. (2020). Synthesis of 3,6-Dihydro-2H-1,2-oxazines via Dimethylsulfoxonium Methylide Addition to α,β-Unsaturated Nitrones. The Journal of Organic Chemistry, 85(17), 11258-11264. Retrieved from [Link]
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ResearchGate. (n.d.). The synthetic pathway for preparation of 4,5-dihydroxy-3,6-dihydro-1,2-oxazines. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 3,6-Dihydro-2H-1,2-oxazines via Dimethylsulfoxonium Methylide Addition to α,β-Unsaturated Nitrones. Retrieved from [Link]
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Sadanandan, H. R., et al. (2016). A Research on Synthesis of Oxazine Derivatives & Screening of Oxazine Derivatives for Certain Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 6(3), 14-42. Retrieved from [Link]
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Sygnature Discovery. (n.d.). Structurally divergent reactivity of 2,2-disubstituted azetidines. Retrieved from [Link]
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PubMed. (2020). Synthesis of 3,6-Dihydro-2H-1,2-oxazines via Dimethylsulfoxonium Methylide Addition to α,β-Unsaturated Nitrones. National Center for Biotechnology Information. Retrieved from [Link]
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Lupine Publishers. (2019). Synthesis of New Oxazin Compounds Derived from Furfural, Chalcons and Schiff Bases. Retrieved from [Link]
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AL-Ajely, M. S., et al. (2020). Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases. Acta Scientific Pharmaceutical Sciences, 4(9), 10-15. Retrieved from [Link]
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Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. Retrieved from [Link]
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PubMed. (2020). Medicinal chemistry of oxazines as promising agents in drug discovery. National Center for Biotechnology Information. Retrieved from [Link]
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Central Asian Journal of Theoretical and Applied Science. (2024). Preparation and Characterization of New Rings of Oxazine Derivatives. Retrieved from [Link]
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